molecular formula C10H8BClO2 B2825867 (3-Chloronaphthalen-2-yl)boronic acid CAS No. 1873273-39-2

(3-Chloronaphthalen-2-yl)boronic acid

Cat. No.: B2825867
CAS No.: 1873273-39-2
M. Wt: 206.43
InChI Key: UFWZIXJDUGBBEP-UHFFFAOYSA-N
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Description

(3-Chloronaphthalen-2-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43 g/mol. This compound has garnered significant attention due to its unique physical and chemical properties, making it valuable in various fields of research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Chloronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: Reduction to the corresponding naphthyl compound using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, NaIO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, ethanol (EtOH)

    Substitution: Amines, thiols, dimethyl sulfoxide (DMSO)

Major Products:

    Oxidation: 3-Chloronaphthalen-2-ol

    Reduction: 3-Chloronaphthalene

    Substitution: 3-Aminonaphthalen-2-ylboronic acid, 3-Thionaphthalen-2-ylboronic acid

Scientific Research Applications

(3-Chloronaphthalen-2-yl)boronic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Naphthylboronic acid

Comparison: (3-Chloronaphthalen-2-yl)boronic acid is unique due to the presence of both a naphthalene ring and a chlorine substituent, which impart distinct electronic and steric properties. Compared to phenylboronic acid and 4-chlorophenylboronic acid, it offers enhanced reactivity and selectivity in certain reactions. Additionally, its naphthalene backbone provides greater rigidity and aromaticity compared to 2-naphthylboronic acid .

Properties

IUPAC Name

(3-chloronaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWZIXJDUGBBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873273-39-2
Record name (3-chloronaphthalen-2-yl)boronic acid
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